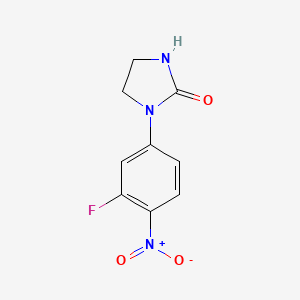
1-(3-Fluoro-4-nitrophenyl)imidazolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Fluoro-4-nitrophenyl)imidazolidin-2-one is a heterocyclic compound that features an imidazolidin-2-one core substituted with a 3-fluoro-4-nitrophenyl group. This compound is part of the imidazolidinone family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and materials science. The presence of both fluorine and nitro groups on the phenyl ring imparts unique chemical properties to this compound, making it a subject of interest in various fields of research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluoro-4-nitrophenyl)imidazolidin-2-one typically involves the following steps:
Nitration of Fluorobenzene: The starting material, fluorobenzene, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 3-fluoro-4-nitrofluorobenzene.
Formation of Imidazolidinone Core: The nitrated product is then reacted with ethylenediamine under controlled conditions to form the imidazolidinone core. This step may involve the use of a catalyst and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction conditions can further improve the yield and reduce the environmental impact of the synthesis.
化学反应分析
Types of Reactions
1-(3-Fluoro-4-nitrophenyl)imidazolidin-2-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The imidazolidinone core can undergo oxidation to form imidazolidinedione derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, and ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, and a suitable base like potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products
Reduction: 1-(3-Amino-4-fluorophenyl)imidazolidin-2-one.
Substitution: Various substituted imidazolidinones depending on the nucleophile used.
Oxidation: Imidazolidinedione derivatives.
科学研究应用
1-(3-Fluoro-4-nitrophenyl)imidazolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 1-(3-Fluoro-4-nitrophenyl)imidazolidin-2-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the fluorine and nitro groups can influence its binding affinity and specificity towards these targets. The imidazolidinone core can also participate in hydrogen bonding and other interactions, contributing to its overall activity.
相似化合物的比较
Similar Compounds
- 1-(2-Fluoro-5-nitrophenyl)imidazolidin-2-one
- 1-(4-Fluoro-3-nitrophenyl)imidazolidin-2-one
- 1-(3-Chloro-4-nitrophenyl)imidazolidin-2-one
Uniqueness
1-(3-Fluoro-4-nitrophenyl)imidazolidin-2-one is unique due to the specific positioning of the fluorine and nitro groups on the phenyl ring. This unique substitution pattern can influence its chemical reactivity, biological activity, and physical properties, distinguishing it from other similar compounds.
生物活性
1-(3-Fluoro-4-nitrophenyl)imidazolidin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research studies.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate imidazole derivatives with nitro-substituted phenyl groups. The synthetic route often employs standard organic reactions such as nucleophilic substitution or condensation reactions, which yield the desired imidazolidinone structure.
Biological Activity
Research has demonstrated that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Several studies indicate that imidazolidinone derivatives possess antimicrobial properties. For instance, compounds with similar structures have shown efficacy against various bacterial strains and fungi, suggesting that this compound may also exhibit these properties .
- Anti-inflammatory Effects : Imidazole analogs have been noted for their anti-inflammatory activities. A study highlighted that certain imidazole derivatives significantly inhibited pro-inflammatory mediators in macrophage cell lines, indicating a potential for this compound to modulate inflammatory responses .
- Cytotoxicity Against Cancer Cells : The compound has been evaluated for its cytotoxic effects on various cancer cell lines. Preliminary results suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:
- Interaction with Cellular Targets : Molecular docking studies indicate that similar compounds bind effectively to specific cellular receptors or enzymes, potentially disrupting their normal function . This interaction could lead to downstream effects such as altered gene expression and apoptosis.
- Inhibition of Key Pathways : Research has shown that imidazole derivatives can inhibit pathways involved in inflammation and cancer progression. For example, inhibition of the NF-kB pathway has been observed in related compounds, suggesting a similar action for this compound .
Case Studies
A selection of case studies highlights the biological activity of compounds related to this compound:
| Study | Compound | Activity | Findings |
|---|---|---|---|
| Study A | Compound I33 | Anti-inflammatory | Significant reduction in nitric oxide release in macrophages. |
| Study B | Compound X | Cytotoxicity | Induced apoptosis in HCT-116 and MCF-7 cell lines with IC50 values < 25 µM. |
| Study C | Compound Y | Antimicrobial | Effective against Staphylococcus aureus and E. coli with minimum inhibitory concentrations (MICs) < 10 µg/mL. |
属性
分子式 |
C9H8FN3O3 |
|---|---|
分子量 |
225.18 g/mol |
IUPAC 名称 |
1-(3-fluoro-4-nitrophenyl)imidazolidin-2-one |
InChI |
InChI=1S/C9H8FN3O3/c10-7-5-6(1-2-8(7)13(15)16)12-4-3-11-9(12)14/h1-2,5H,3-4H2,(H,11,14) |
InChI 键 |
SOEMNLJOIBXCHT-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C(=O)N1)C2=CC(=C(C=C2)[N+](=O)[O-])F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















